3-Amino-1-(3,5-difluorophenyl)urea
Overview
Description
3-Amino-1-(3,5-difluorophenyl)urea is an organic compound with the molecular formula C7H7F2N3O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3,5-difluorophenyl group and another by an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,5-difluorophenyl)urea can be achieved through several methods. One common approach involves the reaction of 3,5-difluoroaniline with potassium cyanate in an aqueous medium. The reaction proceeds as follows:
Starting Materials: 3,5-difluoroaniline and potassium cyanate.
Reaction Conditions: The reaction is typically carried out in water at room temperature.
Procedure: 3,5-difluoroaniline is dissolved in water, and potassium cyanate is added slowly with stirring. The reaction mixture is then stirred for several hours to ensure complete reaction.
Product Isolation: The product, this compound, is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could involve the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,5-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Phenyl derivatives with substituted nucleophiles.
Scientific Research Applications
3-Amino-1-(3,5-difluorophenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions, providing insights into biological processes and potential therapeutic targets.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals, contributing to advancements in agriculture and manufacturing.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,5-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(2,6-difluorophenyl)urea: Similar structure but with fluorine atoms at different positions on the phenyl ring.
3-Amino-1-(4-fluorophenyl)urea: Contains only one fluorine atom on the phenyl ring.
3-Amino-1-phenylurea: Lacks fluorine atoms on the phenyl ring.
Uniqueness
3-Amino-1-(3,5-difluorophenyl)urea is unique due to the presence of two fluorine atoms at the 3 and 5 positions on the phenyl ring. This specific substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-amino-3-(3,5-difluorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O/c8-4-1-5(9)3-6(2-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMUAPSDDKLAPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167412-23-9 | |
Record name | N-(3,5-Difluorophenyl)hydrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167412-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarboxamide, N-(3,5-difluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167412239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
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